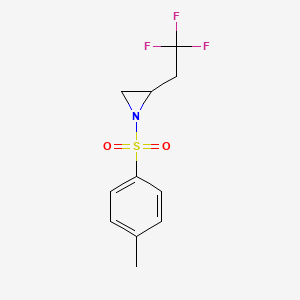

1-甲苯磺酰基-2-(2,2,2-三氟乙基)氮丙啶

描述

The compound "1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine" is a type of aziridine derivative characterized by the presence of a tosyl group (p-toluenesulfonyl) and a trifluoroethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high strain and reactivity, making them valuable intermediates in organic synthesis. The tosyl group is a common protecting group for amines and can also act as an activating group for the adjacent aziridine ring, while the trifluoroethyl group can introduce fluorine into target molecules, which is often desirable in pharmaceutical chemistry due to the unique properties that fluorine imparts to organic compounds.

Synthesis Analysis

The synthesis of aziridine derivatives, including those with tosyl and trifluoroethyl substituents, has been explored in several studies. For instance, the synthesis of N-Tosyl-2-(difluoromethyl)aziridine was achieved from p-toluenesulfonamide and β-(difluoromethyl) vinyl sulfonium salt with excellent yield, indicating that similar methodologies could be applied to synthesize related trifluoroethyl aziridines . Additionally, a five-step procedure was developed for the synthesis of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol, which involved imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation steps .

Molecular Structure Analysis

The molecular structure of aziridines is characterized by a three-membered ring containing nitrogen, which imparts significant ring strain and thus high reactivity. The presence of substituents such as tosyl and trifluoroethyl groups can influence the reactivity and stereochemistry of the aziridine ring. For example, the synthesis of disubstituted N-tosyl aziridines with high enantiomeric excess demonstrates the potential for achieving stereocontrolled synthesis of such compounds .

Chemical Reactions Analysis

Aziridines are versatile intermediates that can undergo a variety of chemical reactions. The Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, for example, enable the synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines . The ring-opening reactions of aziridines with nucleophiles are also well-documented, as seen in the conversion of aziridines to 1,2,4-triazines and the selective transformation of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into various nitrogen-containing compounds .

Physical and Chemical Properties Analysis

科学研究应用

合成与转化

1-甲苯磺酰基-2-(2,2,2-三氟乙基)氮丙啶因其多功能应用而成为合成化学的焦点。Kenis 等人(2013 年)的一项关键研究概述了从 1-乙氧基-2,2,2-三氟乙醇开始,合成类似化合物顺式-1-甲苯磺酰基-2-甲苯磺酰氧甲基-3-(三氟甲基)氮丙啶的综合合成程序。该过程涉及多个步骤,包括亚胺化、氮丙啶化、酯还原、氢化和 N-、O-二甲苯磺酰化。该研究强调了该化合物与各种亲核试剂的独特反应性,为其在合成一系列官能化氮丙啶、氮杂环丁烷和苯稠合物的应用铺平了道路 (Kenis 等人,2013 年)。

氨基酸前体

该化合物在制备 α-三氟甲基-α-氨基酸方面发挥了重要作用。Katagiri 等人(2011 年)描述了从 N-甲苯磺酰基-2-三氟甲基-2-烷氧羰基氮丙啶合成光学纯 α-三氟甲基-α-氨基酸。这项工作涉及一系列反应,从光学纯 2,3-环氧-1,1,1-三氟丙烷开始,得到 β-取代-α-三氟甲基-α-氨基酸,在季立体异构中心没有发生外消旋 (Katagiri 等人,2011 年)。

催化应用

在催化领域,Bera 和 Roy(2007 年)探索了 N-甲苯磺酰基氮丙啶在六氟磷酸银存在下与芳烃和杂芳烃的反应性。这项研究证明了 β-芳基胺衍生物的有效形成,展示了 N-甲苯磺酰基氮丙啶在催化转化中的潜力 (Bera 和 Roy,2007 年)。

药物合成

Kurosato 等人(2015 年)报道了 N-甲苯磺酰基-2-(二氟甲基)氮丙啶的制备及其在合成二氟甲基-β-色胺类似物中的应用。这项研究突出了此类化合物在合成潜在药物中的作用,强调了它们在药物化学中的重要性 (Kurosato 等人,2015 年)。

聚合和开环研究

该化合物的用途也扩展到聚合物科学领域。Bakkali-Hassani 等人(2016 年)研究了 N-甲苯磺酰基氮丙啶的开环聚合,揭示了通往聚(氮丙啶)和相关嵌段共聚物的无金属路线。这项研究为使用氮丙啶衍生物合成新型聚合物开辟了道路 (Bakkali-Hassani 等人,2016 年)。

作用机制

Target of Action

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine is primarily utilized in the synthesis of trifluoroalkylamine derivatives . It reacts with various carbon and nitrogen nucleophiles .

Mode of Action

The compound provides ring-opening adducts with high regioselectivity and in high yields . This interaction with its targets results in the formation of new compounds.

Biochemical Pathways

It’s known that the compound is used in the synthesis of trifluoroalkylamine derivatives , which suggests it may be involved in amine-related biochemical pathways.

Result of Action

The primary result of the action of 1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine is the formation of ring-opening adducts with high regioselectivity and in high yields . These adducts can then be used in the synthesis of trifluoroalkylamine derivatives .

Action Environment

The compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2 - 8 °C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(2,2,2-trifluoroethyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c1-8-2-4-10(5-3-8)18(16,17)15-7-9(15)6-11(12,13)14/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHTRDIHGOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

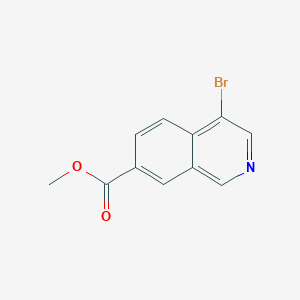

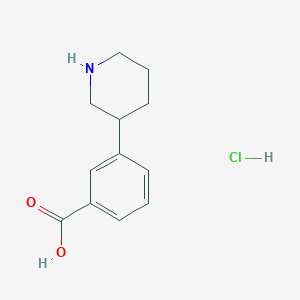

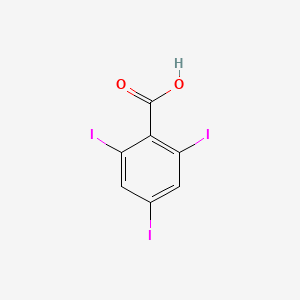

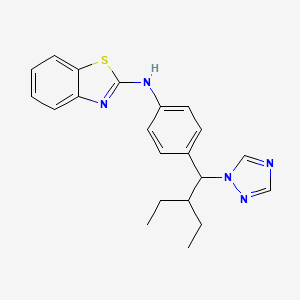

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)